![molecular formula C9H10N2O B1427418 {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol CAS No. 1268516-15-9](/img/structure/B1427418.png)
{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol
Descripción general
Descripción
“{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol” is a chemical compound that belongs to the class of heterocyclic building blocks . It has an empirical formula of C8H8N2O and a molecular weight of 148.16 . This compound is usually available in solid form .
Synthesis Analysis
The synthesis of “{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol” and its derivatives has been reported in several studies . These compounds have been synthesized as part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular structure of “{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol” can be represented by the SMILES stringCn1ccc2cc(O)cnc12 . The InChI representation of the molecule is 1S/C8H8N2O/c1-10-3-2-6-4-7(11)5-9-8(6)10/h2-5,11H,1H3 . Physical And Chemical Properties Analysis
“{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol” is a solid compound . It has a molecular weight of 148.16 . The compound’s exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the retrieved documents.Aplicaciones Científicas De Investigación
Fibroblast Growth Factor Receptor (FGFR) Inhibitor
This compound is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has shown potent activities against FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .
Breast Cancer Treatment
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Kinase Inhibitory Activity
5H-pyrrolo[2,3-b]pyridine derivatives, which include this compound, have shown significant activity on kinase inhibition . Kinases are enzymes that can modify other proteins by chemically adding phosphate groups, and they play a key role in various cellular processes, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement, cell movement, apoptosis, and differentiation .
Antimicrobial Activity
Pyrrolopyrazine derivatives, which include this compound, have exhibited different biological activities, such as antimicrobial . This suggests potential applications in the development of new antimicrobial drugs .
Anti-inflammatory Activity
Pyrrolopyrazine derivatives have also shown anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases .
Antiviral Activity
Pyrrolopyrazine derivatives have demonstrated antiviral activities . This suggests potential applications in the development of new antiviral drugs .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of the compound {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol are the fibroblast growth factor receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases that play a crucial role in various cellular processes .
Mode of Action
{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways that are typically triggered by FGFRs .
Biochemical Pathways
The inhibition of FGFRs by {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways play a significant role in cell proliferation, migration, and angiogenesis .
Pharmacokinetics
It is known that the compound is a solid at room temperature
Result of Action
The result of the action of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol is the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells .
Action Environment
The action of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a refrigerator
Propiedades
IUPAC Name |
(1-methylpyrrolo[2,3-b]pyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-5-3-8-7(6-12)2-4-10-9(8)11/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBCWFLGYYQBJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CN=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






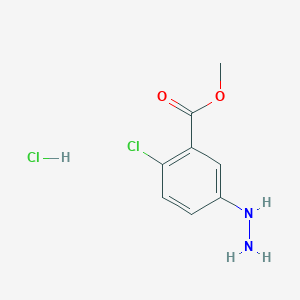
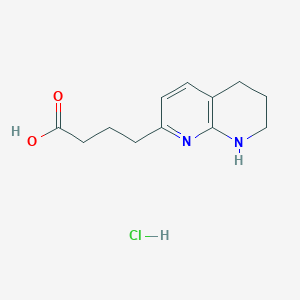
![4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride](/img/structure/B1427342.png)

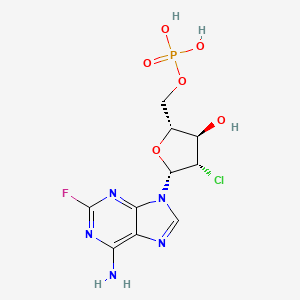
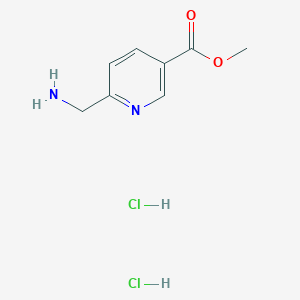
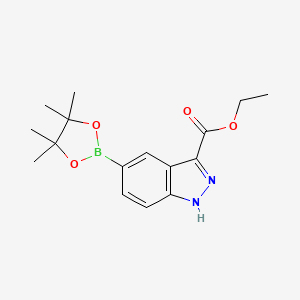
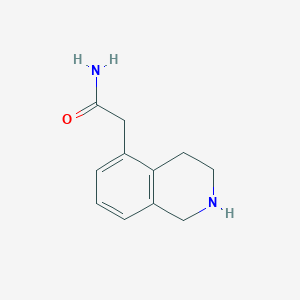
![Pyrazolo[1,5-B]pyridazine-2-carboxylic acid](/img/structure/B1427354.png)

